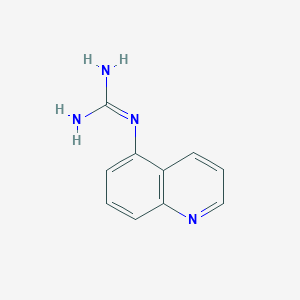

1-Quinolin-5-ylguanidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-quinolin-5-ylguanidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4/c11-10(12)14-9-5-1-4-8-7(9)3-2-6-13-8/h1-6H,(H4,11,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIGPWKSUDCZIJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=N2)C(=C1)N=C(N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations into Chemical Transformations Involving 1 Quinolin 5 Ylguanidine and Its Precursors

Reaction Mechanisms of Quinoline (B57606) Scaffold Formation

The quinoline ring system is a vital heterocyclic scaffold in medicinal and industrial chemistry. mdpi.comresearchgate.net Its synthesis has evolved from traditional name reactions to modern strategies involving catalytic C-H bond activation, transition-metal-free protocols, and photo-induced oxidative cyclization. mdpi.comresearcher.life Understanding the mechanisms of these varied approaches is crucial for the efficient construction of quinoline precursors.

Mechanistic Insights into Oxidative Annulation Pathways

Oxidative annulation has become a powerful strategy for quinoline synthesis, often leveraging the activation of C-H bonds. mdpi.comresearcher.life These pathways typically involve the coupling of an aromatic amine with various partners like alcohols, olefins, or alkynes, followed by an oxidative cyclization to form the quinoline ring. mdpi.com

A common mechanistic theme involves the initial formation of an intermediate that subsequently undergoes intramolecular cyclization and oxidation. For instance, in palladium-catalyzed oxidative cyclization of an aryl allyl alcohol and an aniline (B41778), the reaction proceeds under redox-neutral conditions without requiring additional acids or bases. mdpi.com In other systems, transition metals like rhodium, cobalt, or copper play a dual role by facilitating C-H bond activation on the aniline and mediating the subsequent cyclization. mdpi.com For example, a rhodium catalyst can enable the ortho-C-H bond activation of an aromatic amine, which then reacts with an alkyne ester in a cyclization strategy. mdpi.com

Photo-induced pathways offer another avenue for oxidative annulation. In one proposed mechanism, a photocatalyst, upon excitation by light (e.g., blue LED), is reductively quenched by a sulfinyl anion. This generates a sulfonyl radical that adds to an N-propargylaniline, initiating an intramolecular radical cyclization cascade that ultimately yields the quinoline product. mdpi.com

The choice of oxidant is also critical. Molecular oxygen is often employed as a green and readily available terminal oxidant. mdpi.com In some copper-catalyzed reactions, dioxygen is believed to facilitate the oxidative process, potentially through the formation of a peroxy intermediate. mdpi.com

Cyclization Mechanisms in Quinoline Synthesis

The cyclization step is the core ring-forming event in quinoline synthesis. The specific mechanism depends heavily on the substrates and reaction conditions.

Electrophilic Cyclization : This mechanism is common when using activated alkynes. For instance, the reaction of an N-(2-alkynyl)aniline with an iodine source like I₂ or ICl proceeds via a proposed mechanism where the iodine cation coordinates to the carbon-carbon triple bond, forming an iodonium (B1229267) intermediate. acs.org The aniline's aromatic ring then performs an intramolecular nucleophilic attack on the activated triple bond, leading to a dihydroquinoline intermediate, which is subsequently oxidized to the final quinoline product. acs.org

Radical Cyclization : As mentioned previously, radical intermediates can initiate cyclization. The addition of a sulfonyl radical to an alkyne tethered to an aniline ring creates a new radical intermediate that can undergo intramolecular cyclization to form the heterocyclic ring. mdpi.com

Condensation and Rearrangement : Traditional methods often rely on condensation and rearrangement reactions. In the Combes synthesis, the reaction of an aniline with a β-diketone first forms an enamine intermediate through dehydration. iipseries.org Subsequent protonation of the ketone and cyclization, followed by another dehydration step, yields the substituted quinoline. iipseries.org Similarly, the Friedländer synthesis involves the condensation of a 2-aminoaryl ketone with a compound containing an α-methylene group, often proceeding through a cross-aldol reaction followed by cyclization and dehydration. researchgate.netnih.gov

Pericyclic Reactions : Some quinoline syntheses utilize pericyclic reactions. A method involving a homo-diaza-Cope rearrangement of N-aryl-N′-cyclopropyl hydrazines has been developed, showcasing a strategic combination of classical reaction types to build the quinoline scaffold. mdpi.com

A summary of key cyclization strategies is presented below.

Interactive Table 1: Overview of Quinoline Cyclization Strategies| Cyclization Type | Key Intermediate(s) | Typical Reagents/Conditions | Reference(s) |

|---|---|---|---|

| Electrophilic Cyclization | Iodonium ion, Dihydroquinoline | I₂, ICl, N-(2-alkynyl)anilines | acs.org |

| Radical Cyclization | Sulfonyl radical, Cyclized radical | Eosin Y, Blue LED, Sodium sulfinates | mdpi.com |

| Condensation (Combes) | Enamine | β-Diketones, Acid catalyst (H₂SO₄) | iipseries.org |

| Condensation (Friedländer) | β-Hydroxy ketone, α,β-Unsaturated ketone | 2-Aminoaryl ketones, α-Methylene carbonyls, Acid/Base catalyst | researchgate.netnih.gov |

| Pericyclic Reaction | N-aryl-N′-cyclopropyl hydrazine | Brønsted acid | mdpi.com |

Catalytic Mechanisms in Quinoline Synthesis

Catalysis is central to modern quinoline synthesis, enhancing efficiency, selectivity, and substrate scope. mdpi.comresearcher.life A wide array of catalysts, from transition metals to organocatalysts and solid acids, have been employed.

Transition Metal Catalysis :

Palladium (Pd) : Palladium catalysts are widely used for oxidative annulation and cross-coupling reactions. mdpi.com In the dehydrogenative cyclization of 8-amidoquinolines, the proposed mechanism involves a quinoline-directed palladation of a benzylic C-H bond, followed by oxidative coupling with the C7 position of the quinoline ring. thieme-connect.com

Copper (Cu) : Copper catalysts are effective for annulation reactions. In one-pot syntheses from saturated ketones and anthranils, copper acetate (B1210297) is thought to catalyze the dehydrogenation of the ketone to an α,β-unsaturated ketone, which then undergoes an aza-Michael addition and subsequent annulation. mdpi.comresearchgate.net

Rhodium (Rh) and Cobalt (Co) : These metals are often used for C-H activation. A Co(III) catalyst can be used in the one-pot synthesis of quinolines from aryl amines and ketones, where the by-products are only water and hydrogen gas. rsc.org The mechanism likely involves C-H activation of the aryl amine. rsc.org

Gold (Au) : Gold catalysis has advanced quinoline synthesis through various intermolecular annulation reactions and intramolecular cyclizations. rsc.org

Iron (Fe) : Iron catalysts provide an efficient and less toxic alternative. rsc.org In a photo-thermo-mechanochemical approach, an iron(II) phthalocyanine (B1677752) complex is proposed to form an Fe-carbene intermediate, which reacts with a 2-vinylaniline (B1311222) to initiate the quinoline-forming cascade. mdpi.com

Acid/Base Catalysis :

Brønsted Acids : Acids like triflic acid or sulfuric acid are used to promote domino reactions. mdpi.comiipseries.org They can facilitate transamination reactions between anilines and enaminones or promote cyclization via dehydration. mdpi.com

Solid Acids : Reusable solid acid catalysts like Nafion NR50 have been used for the Friedländer synthesis under microwave conditions, offering an environmentally friendly approach. mdpi.com

Organocatalysis : N-heterocyclic carbenes (NHCs) have been used to catalyze the synthesis of quinolin-4-ones. The proposed mechanism involves the nucleophilic attack of the carbene on an aldehyde to form a homoenolate intermediate, which then attacks an electrophile and undergoes intramolecular heterocyclization and dehydration. mdpi.com

Thermal Guanidine (B92328) Metathesis (TGM) Mechanisms

Thermal Guanidine Metathesis (TGM) is a reversible reaction that involves the exchange of N-substituents on a guanidine functional group. wwu.edursc.org This process is crucial for understanding the dynamic behavior of guanidine-containing molecules and materials. rsc.orgnih.gov

Dissociative Pathways and Identification of Carbodiimide (B86325) Intermediates

Substantial evidence indicates that the TGM reaction proceeds through a dissociative mechanism. wwu.edursc.orgrsc.org This pathway involves the reversible dissociation of the guanidine into an amine and a highly reactive carbodiimide intermediate. wwu.eduacs.org This carbodiimide can then be captured by another amine present in the system to form a new guanidine, completing the metathesis (exchange) process.

The proposed dissociative mechanism is supported by several key findings:

Direct Observation : The carbodiimide intermediate has been directly observed using in-situ IR spectroscopy. Heating a guanidine sample resulted in the temperature-dependent appearance of a new absorption band around 2120 cm⁻¹, which is characteristic of the N=C=N stretching vibration of a carbodiimide. wwu.edu

Dynamic Behavior : The use of TGM as the basis for covalent adaptable networks (CANs) further supports a dissociative mechanism. These materials exhibit dynamic properties like stress relaxation and reprocessability at elevated temperatures, which are consistent with the breaking and reforming of cross-links via a dissociative pathway. nih.govacs.orgacs.org

This dissociative nature distinguishes TGM from associative exchange mechanisms and is fundamental to its application in dynamic covalent chemistry. rsc.orgwwu.edu

Influence of Steric and Electronic Factors on TGM Kinetics and Thermodynamics

Both the rate (kinetics) and the equilibrium position (thermodynamics) of the TGM reaction are significantly influenced by the steric and electronic properties of the substituents on the guanidine nitrogen atoms. wwu.edursc.orgrsc.org

Steric Factors : Steric congestion around the central carbon of the guanidine group is a primary determinant for both kinetics and thermodynamics. wwu.edursc.org

Kinetics : Guanidines with bulkier substituents (e.g., those derived from secondary amines) undergo TGM exchange more slowly than those with less hindered substituents (e.g., from primary amines). wwu.edu Increased steric strain slows the rate of both the forward (dissociation) and reverse (association) reactions.

Thermodynamics : The reaction is under thermodynamic control, meaning the final mixture of guanidines reflects the most stable composition. wwu.edursc.org At equilibrium, the less sterically hindered guanidine structure is favored. wwu.edu

Electronic Factors : The electronic nature of the N-substituents also plays a crucial role, particularly in the reaction rate. rsc.orgrsc.org

Kinetics : A significant difference in reactivity is observed between guanidines bearing aryl versus alkyl substituents. Guanidines with only alkyl substituents show minimal TGM reactivity compared to those with aryl groups. wwu.edursc.orgrsc.org This suggests that the electronic properties of aryl groups (e.g., resonance stabilization) may facilitate the formation or stabilization of the carbodiimide intermediate or the transition state leading to it. While electronic effects are clearly important, their interplay with steric effects can be complex, and thermodynamic driving forces alone are not always sufficient to predict reaction rates. nsf.gov

Interactive Table 2: Factors Influencing Thermal Guanidine Metathesis (TGM)

| Factor | Influence on Kinetics (Rate) | Influence on Thermodynamics (Equilibrium) | Evidence/Observation | Reference(s) |

|---|---|---|---|---|

| Increased Steric Hindrance | Decreases reaction rate | Shifts equilibrium to favor less hindered products | Guanidines from secondary amines react slower than those from primary amines. | wwu.edursc.org |

| Aryl vs. Alkyl Substituents | Aryl-substituted guanidines react much faster than all-alkyl-substituted guanidines | Can influence product stability, but steric effects are often dominant | Minimal TGM reactivity observed for guanidines with three alkyl substituents. | wwu.edursc.orgrsc.org |

Derivatization Reaction Mechanisms

The derivatization of 1-quinolin-5-ylguanidine can be approached through several mechanistic pathways, targeting either the guanidine group or the quinoline ring. The high electron density and basicity of the guanidine group make it a prime target for reactions with electrophiles. Conversely, the quinoline ring can undergo substitution reactions, with the position of attack influenced by the reaction conditions and the nature of the attacking species.

Reactions Involving the Guanidine Moiety

The guanidine functional group in this compound possesses multiple nitrogen atoms with lone pairs of electrons, rendering it highly nucleophilic. This characteristic allows for a range of derivatization reactions, including acylation, alkylation, and condensation.

Acylation Reactions:

The guanidine group readily reacts with acylating agents such as acid chlorides and anhydrides. The reaction is initiated by the nucleophilic attack of one of the terminal nitrogen atoms of the guanidine moiety on the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., chloride or carboxylate) to yield an N-acyl-N'-(quinolin-5-yl)guanidine derivative. The reaction mechanism typically proceeds through a tetrahedral intermediate. Due to the presence of multiple nitrogen atoms, regioselectivity can be a factor, although the terminal nitrogens are generally more accessible.

A plausible mechanism for the acylation of this compound with an acid chloride is as follows:

Nucleophilic Attack: A terminal nitrogen atom of the guanidine group attacks the carbonyl carbon of the acid chloride.

Formation of a Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion.

Deprotonation: A base, which can be another molecule of the guanidine or an added non-nucleophilic base, removes a proton from the newly acylated nitrogen, yielding the final product.

Alkylation Reactions:

Alkylation of the guanidine moiety can be achieved using alkyl halides. This reaction proceeds via a nucleophilic substitution mechanism (S_N2). Similar to acylation, the terminal nitrogen atoms of the guanidine group act as the nucleophiles, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion. The use of a base can facilitate the reaction by deprotonating the guanidine, thereby increasing its nucleophilicity. Phase-transfer catalysis has been shown to be an effective method for the alkylation of protected guanidines under biphasic conditions. researchgate.net

Condensation Reactions:

The nucleophilic nitrogens of the guanidine group can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form new C-N bonds. wikipedia.org The initial step involves the nucleophilic addition of a guanidine nitrogen to the carbonyl carbon, forming a hemiaminal intermediate. wikipedia.org Subsequent dehydration leads to the formation of an imine-like linkage. These reactions are often catalyzed by acid or base. vanderbilt.edupressbooks.pub

Interactive Data Table: Plausible Derivatization Reactions of the Guanidine Moiety

| Reaction Type | Reagent Class | General Product Structure | Key Mechanistic Step |

| Acylation | Acid Chlorides (R-COCl) | N-Acyl-N'-(quinolin-5-yl)guanidine | Nucleophilic acyl substitution |

| Alkylation | Alkyl Halides (R-X) | N-Alkyl-N'-(quinolin-5-yl)guanidine | Nucleophilic substitution (S_N2) |

| Condensation | Aldehydes (R-CHO) | N-(Alkylidene)-N'-(quinolin-5-yl)guanidine | Nucleophilic addition-elimination |

Reactions Involving the Quinoline Ring

The quinoline ring in this compound can undergo both electrophilic and nucleophilic substitution reactions. The position of these substitutions is directed by the electronic properties of the fused ring system and the existing guanidine substituent.

Electrophilic Aromatic Substitution:

The quinoline ring system is generally deactivated towards electrophilic attack compared to benzene (B151609), due to the electron-withdrawing nature of the nitrogen atom. However, electrophilic substitution preferentially occurs on the benzene ring portion of the molecule, primarily at the C-8 and to a lesser extent at the C-5 position. arsdcollege.ac.intutorsglobe.comuop.edu.pk The presence of the guanidino group at the C-5 position, which can be protonated under acidic conditions typical for electrophilic aromatic substitution, would further deactivate the ring and direct incoming electrophiles to the C-8 position. Reactions such as nitration and sulfonation would likely yield the 8-substituted derivative. uop.edu.pk

The general mechanism for electrophilic aromatic substitution on the quinoline ring involves:

Generation of the Electrophile: A strong electrophile is generated in situ.

Nucleophilic Attack by the Aromatic Ring: The π-system of the benzene ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate (sigma complex or Wheland intermediate).

Deprotonation: A base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution on the quinoline ring is also possible, particularly on the pyridine (B92270) ring at the C-2 and C-4 positions, which are electron-deficient. arsdcollege.ac.in For derivatization of this compound via this pathway, a precursor such as a 5-guanidino-2-haloquinoline or 5-guanidino-4-haloquinoline would be required. The reaction would proceed through a Meisenheimer-like intermediate, where a nucleophile adds to the carbon bearing the leaving group, followed by elimination of the halide. acs.org

Cyclization Reactions:

The bifunctional nature of this compound, possessing both a nucleophilic guanidine and an aromatic system, allows for intramolecular cyclization reactions to form fused heterocyclic systems. For instance, reaction with a reagent containing two electrophilic centers could lead to the formation of a new ring fused to the quinoline system. Guanidine itself is a well-known precursor for the synthesis of various heterocycles, such as pyrimidines and triazines, through cyclization reactions. bohrium.com For example, a reaction with a 1,3-dicarbonyl compound could potentially lead to the formation of a pyrimidine (B1678525) ring fused to the quinoline core. The mechanism would involve initial condensation of the guanidine with one carbonyl group, followed by intramolecular cyclization and dehydration. bohrium.com

Structure Activity Relationship Sar Studies of Quinoline Guanidine Compounds

Methodological Approaches in SAR Elucidation

The exploration of SAR for quinoline-guanidine compounds employs a combination of synthetic chemistry and computational modeling. These methodologies allow researchers to systematically investigate how changes in the molecular structure affect biological outcomes.

A cornerstone of SAR studies is the synthesis and biological evaluation of a series of structurally related analogs. science.gov This process involves making systematic modifications to a lead compound, such as 1-Quinolin-5-ylguanidine, to probe the importance of different parts of the molecule.

Researchers have developed various synthetic strategies to create libraries of these compounds. For instance, an optimized guanidylation process using N,N′-di-Boc-N′′-triflylguanidine has been effectively used to synthesize guanidine (B92328) derivatives of indolo[2,3-b]quinoline in large scales for biological testing. nih.gov Other approaches include the reaction of α,β-unsaturated ketones derived from 3-acetyl-4-hydroxy-N-methylquinolin-2-one with guanidine hydrochloride to produce novel quinoline-pyrimidine hybrids. arabjchem.org Multi-component coupling reactions have also been utilized to create complex, highly functionalized guanidine-containing pyrroloquinoline analogs. rsc.org

These synthetic efforts allow for the introduction of various substituents, the alteration of linker lengths between the quinoline (B57606) and guanidine moieties, and the modification of the core heterocyclic structure itself, such as creating fused tricyclic systems like pyrimido[5,4-c]quinolines. nih.gov The biological data obtained from these analogs are then compared to identify critical structural requirements for activity.

QSAR analysis provides a mathematical framework to correlate the chemical structure of compounds with their biological activity. researchgate.netwikigenes.org This computational technique aims to develop predictive models by identifying physicochemical properties, or "descriptors," that are statistically linked to the potency of a series of compounds. ijaems.com

For quinoline derivatives, QSAR studies have been instrumental in understanding the structural features that govern their activity. researchgate.net For example, a QSAR analysis of 4-methyl-2-(p-substitutedphenyl)quinoline derivatives identified lipophilicity (cLogP) as a key factor influencing their antifungal activity. ijaems.com Similarly, 3D-QSAR studies on tricyclic guanidine analogs as antimalarial agents have led to the development of robust models that can predict the activity of new inhibitors. frontiersin.org These models, often developed using methods like multiple linear regression (MLR) or comparative molecular field analysis (CoMFA), provide quantitative insights that guide the design of new compounds with enhanced efficacy. nih.govmdpi.com The predictive power of these models helps to prioritize the synthesis of the most promising candidates, saving time and resources in the drug discovery process. ijaems.com

Table 1: Example of Descriptors Used in QSAR Models for Quinoline Derivatives

| Descriptor Type | Example Descriptors | Relevance | Source |

|---|---|---|---|

| Electronic | Dipole Moment, HOMO/LUMO energies | Describes electronic charge distribution and reactivity | researchgate.net |

| Steric | Molar Refractivity, Molecular Volume | Relates to the size and shape of the molecule, influencing receptor fit | ijaems.com |

| Hydrophobic | LogP, cLogP | Measures lipophilicity, affecting membrane permeability and transport | ijaems.com |

| Topological | Wiener Index, Kier & Hall Indices | Encodes information about molecular connectivity and branching | researchgate.net |

This table is interactive. Click on the headers to sort.

Pharmacophore modeling is a powerful ligand-based design technique used when the 3D structure of the biological target is unknown. nih.gov It involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to its target and elicit a biological response. nih.govtandfonline.com

This approach has been successfully applied to quinoline derivatives. For instance, a pharmacophore model for antioxidants was developed from known active compounds and used as a template to design and synthesize new quinoline-3-carbohydrazide (B3054276) derivatives with good antioxidant activity. nih.gov In another study, ligand-based pharmacophore modeling combined with 3D-QSAR was used to identify key features for α-glucosidase inhibition, leading to the synthesis of potent quinoline-based Schiff base inhibitors. nih.gov These models serve as 3D queries to screen virtual databases for novel chemical scaffolds or to guide the modification of existing compounds to better fit the pharmacophoric requirements, thereby accelerating the discovery of new lead compounds. mdpi.comdovepress.com

Impact of Quinoline Substitution Patterns on Biological Activity

The specific placement and nature of substituents on the quinoline ring are critical determinants of the biological activity of quinoline-guanidine compounds.

The position at which the guanidine group is attached to the quinoline scaffold significantly influences the compound's biological profile. Studies on various quinoline conjugates have demonstrated that positional isomers can exhibit vastly different activities. rsc.org For example, research on quinoline-piperazine hybrids, which also feature a basic nitrogenous functional group, shows that while attachment at the C4 position is common, derivatives with attachment at the C2 position are also being explored for their unique properties. researchgate.net

The electronic properties of substituents on the quinoline ring play a pivotal role in modulating biological activity. The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can alter the reactivity and binding affinity of the molecule. researchgate.net

In many cases, the presence of strong EWGs, such as halogens (e.g., -F, -Cl) or trifluoromethyl (-CF3), has been shown to enhance biological activity. nih.gov For instance, quinoline derivatives bearing a fluorine atom at the 6th position or a chlorine at the 7th position have demonstrated potent anticancer and antiplasmodial activities, respectively. researchgate.netnih.gov The presence of an EWG on the quinoline ring can influence the molecule's redox properties, which may affect processes like DNA synthesis. researchgate.net

Conversely, EDGs like methoxy (B1213986) (-OCH3) or methyl (-CH3) groups can also be beneficial, although their effect is often position-dependent. nih.gov In some series of compounds, a strong electron-donating methoxy group at the C6 position of the quinoline ring resulted in high potency. nih.gov However, in other cases, compounds with EWGs showed superior activity compared to those with EDGs. researchgate.net This highlights the complex nature of SAR, where the interplay between substituent type and position determines the ultimate biological effect.

Table 2: Effect of Quinoline Ring Substituents on Biological Activity

| Substituent (Group) | Position | Observed Effect | Biological Activity | Source |

|---|---|---|---|---|

| Fluorine (EWG) | C6 | Increased potency | Anticancer | researchgate.net |

| Chlorine (EWG) | C7 | Enhanced potency | Antiplasmodial | nih.gov |

| Trifluoromethyl (EWG) | C6 | Increased potency | Antimalarial | nih.gov |

| Methoxy (EDG) | C6 | Increased potency | Antimalarial | nih.gov |

| Halogens (EWG) | C7 | Increased activity over EDGs | Anticancer | researchgate.net |

This table is interactive. Click on the headers to sort.

Role of Guanidine Substituents in Modulating Bioactivity

The guanidine group, a key feature of the this compound scaffold, plays a critical role in modulating the bioactivity of these compounds. Its highly basic nature and ability to exist as a protonated guanidinium (B1211019) ion at physiological pH are central to its function. researchgate.net

One of the primary roles of the guanidine moiety is to enhance the hydrophilic properties and water solubility of the parent compound. This can improve the delivery of the substances into cells. nih.gov Furthermore, the attachment of a guanidine or a guanyl-amino acid chain to a quinoline core has been shown to be a vital factor in influencing the cytotoxicity and selectivity of these derivatives. nih.gov Studies on indolo[2,3-b]quinoline derivatives have demonstrated that incorporating a guanidine group can significantly improve selectivity by boosting cytotoxic activity against certain cancer cell lines while having a reduced effect on normal cells, such as mice fibroblasts. nih.govresearchgate.net This enhanced selectivity may stem from a unique molecular mechanism of action and improved transport into cancer cells. nih.govresearchgate.net The guanidinium group is also known to stabilize drug-DNA complexes, which is another facet of its contribution to bioactivity. nih.gov

The substitution pattern on the guanidine nitrogen atoms also heavily influences bioactivity. While alkyl groups can slightly increase the basicity of the guanidine group, substituting it with electron-withdrawing groups—such as cyano, nitro, or acyl groups—can considerably lower its pKa. researchgate.net This modulation of electronic properties is a key strategy in drug design, as seen in cyanoguanidine derivatives like A-804598, where the cyano group is a critical feature for potent P2X7 receptor antagonism. sci-hub.senih.gov

Structure-Activity Relationships for Specific Biological Activities (In Vitro)

The following sections explore the SAR of quinoline-guanidine and related quinoline compounds for specific biological targets.

The P2X7 receptor, an ATP-gated ion channel involved in inflammation, has been a significant target for quinoline-guanidine derivatives. mdpi.comacs.org A-804598, chemically known as 2-cyano-1-[(1S)-1-phenylethyl]-3-quinolin-5-ylguanidine, is a potent and selective P2X7 receptor antagonist with high affinity for human, rat, and mouse receptors. acs.orggoogle.com

SAR studies on A-804598 and related compounds have established key structural requirements for potent P2X7 antagonism. sci-hub.senih.gov These compounds typically feature a core adamantyl-cyanoguanidine-quinoline structure. nih.gov The cyanoguanidine moiety itself is a crucial element. sci-hub.se The size and shape of the drug-binding pocket on the P2X7 receptor are major determinants of affinity and specificity. acs.org This pocket, formed in a groove between two neighboring subunits, is hydrophobic and large enough to accommodate the bulky quinoline antagonists, a feature that confers specificity over other P2X receptors like P2X4, which has a narrower pocket. acs.org

Key residues in the P2X7 receptor that interact with these antagonists include F103, which is considered crucial for the inhibitory action of all five structurally distinct antagonists studied, including A-804598. acs.org Other important residues for drug binding are F88, F95, M105, F108, and V312. acs.org Further SAR studies focusing on modifying the quinolinone scaffold to a quinoline skeleton with chloride or substituted phenyl groups led to optimized antagonists with IC₅₀ values in the low nanomolar range. researchgate.netnih.gov For instance, a 2-chloro-5-adamantyl-quinoline derivative and a 2-(4-hydroxymethylphenyl)-5-adamantyl-quinoline derivative showed potent antagonism. researchgate.netnih.gov

| Compound | Target Species | IC₅₀ (nM) | Citation |

| A-804598 | Human P2X7 | 11 | acs.orggoogle.com |

| A-804598 | Rat P2X7 | 10 | acs.orggoogle.com |

| A-804598 | Mouse P2X7 | 9 | acs.orggoogle.com |

| 2-chloro-5-adamantyl-quinoline derivative (16c) | P2X7R | 4 | researchgate.netnih.gov |

| 2-(4-hydroxymethylphenyl)-5-adamantyl-quinoline derivative (17k) | P2X7R | 3 | researchgate.netnih.gov |

Several quinoline derivatives have been investigated as inhibitors of P-glycoprotein (P-gp), a transmembrane efflux pump that contributes to multidrug resistance (MDR) in cancer cells. researchgate.netacs.orgresearchgate.net While specific studies on this compound are not prominent, research on related quinoline scaffolds provides valuable SAR insights.

In a series of 6-methoxy-2-arylquinoline analogues, SAR data revealed that a hydroxylmethyl group at position 4 of the quinoline ring plays a key role in P-gp efflux inhibition. researchgate.net Two alcoholic derivatives from this series, compounds 5a and 5b, were found to be 1.3-fold and 2.1-fold more potent than the reference inhibitor verapamil, respectively. researchgate.net

Another study on quinolin-2-one-pyrimidine hybrids found that the number of methoxy groups, an optimal molecular length, and a flexible methylene (B1212753) linker between the quinolinone and pyrimidine (B1678525) moieties favored potent P-gp inhibition. mdpi.combiointerfaceresearch.com These structural features enabled compounds to effectively increase the intracellular accumulation of chemotherapy drugs. mdpi.com Similarly, pyrroloquinoline derivatives have been identified as potent P-gp inhibitors. nih.gov

| Compound Class | Key SAR Feature | Effect | Citation |

| 6-Methoxy-2-arylquinolines | Hydroxymethyl at C4-position | Potent P-gp inhibition | researchgate.net |

| Quinolin-2-one-pyrimidines | Methoxy groups, optimal length, flexible linker | Favored P-gp inhibitory potency | mdpi.combiointerfaceresearch.com |

| Quinoline derivative (160a) | Not specified | Reverses MDR by inhibiting P-gp | acs.org |

Retinoic acid-related orphan receptor gamma t (RORγt) is a nuclear receptor crucial for the differentiation of Th17 cells, making it a target for autoimmune diseases. nih.gov Although literature specifically detailing quinoline-guanidine modulators for RORγt is not available, studies on other quinoline derivatives provide SAR information.

A high-throughput screen identified a quinoline tertiary alcohol as a hit. nih.gov Optimization of the 2-, 3-, and 4-positions of this quinoline core led to a series of potent RORγt inverse agonists. nih.govnih.gov Another series of 6-substituted quinolines were also identified as RORγt modulators. nih.gov Optimization of the substituent at the quinoline 6-position produced compounds with high receptor affinity and potent inverse agonist activity. nih.gov X-ray crystallography revealed that a hydrogen-bond acceptor on the 6-position substituent forms a conserved binding contact with the Glu379 residue of the RORγt ligand-binding domain. nih.gov Further studies on azatricyclic analogues, such as hexahydropyrrolo[3,2-f]quinolines, showed that replacing a fused phenyl ring with a heterocyclic moiety could maintain potency while improving properties like membrane permeability and serum free fraction. google.comconnectedpapers.com

| Compound Class | Key SAR Feature | Effect on RORγt | Citation |

| Quinoline tertiary alcohols | Optimized C2, C3, C4 positions | Potent inverse agonism | nih.govnih.gov |

| 6-Substituted quinolines | H-bond acceptor at C6-substituent | Potent inverse agonism | nih.gov |

| Hexahydropyrrolo[3,2-f]quinolines | Aza-substitution in fused ring | Maintained potency, improved permeability | google.comconnectedpapers.com |

Quinoline-based compounds have been evaluated as inhibitors of a wide array of enzymes.

Acetylcholinesterase (AChE): Quinoline derivatives are recognized as inhibitors of cholinesterases (AChE and BChE), which are targets for Alzheimer's disease therapy. biointerfaceresearch.comsemanticscholar.org The quinoline moiety is thought to bind to the peripheral anionic site (PAS) of AChE through π-π stacking interactions. semanticscholar.org In one study of quinoline-thiosemicarbazone derivatives, an ethylmorpholine group on the thioamide unit resulted in better AChE inhibition than a benzene (B151609) ring. semanticscholar.org For quinoline-cinnamic acid hybrids, a three or four-carbon chain linker was shown to enhance inhibitory effects. semanticscholar.org

Alpha-Amylase and Alpha-Glucosidase: These enzymes are targets for managing type 2 diabetes. dntb.gov.ua Numerous quinoline derivatives have shown potent inhibitory activity against α-glucosidase. In one series of quinoline-oxadiazole-triazole hybrids, compounds with a bromopentyl sidechain or a p-fluorobenzyl group exhibited strong α-glucosidase inhibition. dntb.gov.ua Another study on quinoline-based triazole hybrids found that scaffolds bearing electron-withdrawing groups like –NO₂, –Cl, and –F at various positions on an aryl ring played a significant role in the inhibition of both α-amylase and α-glucosidase.

| Compound Class | Enzyme | Key SAR Feature | IC₅₀ Value | Citation |

| Quinoline-thiosemicarbazone (29a) | AChE | Ethylmorpholine group | 0.12 µM | semanticscholar.org |

| Quinoline-oxadiazole (24, 27) | α-Glucosidase | Oxadiazole ring | 2.60 µM | |

| Quinoline-triazole (9d) | α-Amylase | Fluoro substitution | 1.10 µM | |

| Quinoline-triazole (9d) | α-Glucosidase | Fluoro substitution | 1.50 µM |

HIV-1 Reverse Transcriptase (HIV-1 RT): Quinoline derivatives have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs). Molecular docking studies of pyrazoline and pyrimidine-containing quinoline derivatives suggested good binding interactions with the enzyme's active site. Generally, quinoline derivatives containing a pyrimidine moiety showed higher docking scores than those with a pyrazoline moiety. SAR analysis from these docking studies indicated that a phenyl ring with an electron-withdrawing group was favorable for activity in the pyrimidine series. Other studies have shown that electron-withdrawing substituents at position 6 of the quinoline ring can increase the inhibitory activity.

Homeodomain Interacting Protein Kinase 2 (HIPK2): HIPK2 is a kinase involved in kidney fibrosis. connectedpapers.com A quinoline-derived scaffold, BT173, was identified as a specific pharmacological inhibitor of HIPK2. connectedpapers.com In this compound, an oxadiazole subunit was used as a bioisostere of a guanidine structural motif. connectedpapers.com SAR studies of BT173 revealed that keeping the quinoline and oxadiazole motifs intact while introducing boron at different positions could lead to potential HIPK2 inhibitors. connectedpapers.com BT173 was found to allosterically interfere with the ability of HIPK2 to associate with its substrate Smad3.

A significant finding in the study of quinoline-guanidine compounds is their potential for selective cytotoxicity. The attachment of a guanidine or guanyl-amino acid chain to an indolo[2,3-b]quinoline core has been shown to significantly enhance selectivity. researchgate.net These derivatives displayed increased cytotoxic activity against various cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer) while showing notably lower toxicity against normal cells like murine fibroblasts (BALB/3T3). nih.govresearchgate.netnih.gov

For example, one indolo[2,3-b]quinoline derivative with a guanidine group was found to be 600-fold less toxic to normal fibroblasts than to MCF-7 and A549 cancer cells. nih.gov This high degree of selectivity is rarely observed with standard anticancer drugs like Doxorubicin, which shows comparable cytotoxicity against both cancer and normal cell lines. nih.gov The mechanism for this selectivity is thought to involve improved delivery into cancer cells and potentially a unique mode of action, such as inducing apoptosis and inhibiting DNA synthesis. nih.govresearchgate.netnih.gov

| Compound Type | Activity | Key Finding | Citation |

| Indolo[2,3-b]quinoline-guanidine | Selective Cytotoxicity | Significantly more toxic to cancer cell lines (A549, MCF-7) than normal fibroblasts (BALB/3T3). | nih.govresearchgate.netnih.gov |

| Guanidine-DiMIQ derivative (1) | Selective Cytotoxicity | Induced apoptosis and arrested cancer cells in the S phase of the cell cycle. | nih.govnih.gov |

Computational Chemistry and Molecular Modeling of Quinoline Guanidine Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. rsc.org For quinoline-guanidine derivatives, DFT calculations are instrumental in understanding their intrinsic properties. researchgate.netnih.gov

The electronic landscape of a molecule is critical to its reactivity and intermolecular interactions. Key descriptors derived from DFT calculations include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as the Molecular Electrostatic Potential (MESP).

The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. irjweb.comsemanticscholar.org A smaller gap suggests higher reactivity. chalcogen.ro For 1-Quinolin-5-ylguanidine, the HOMO is typically localized on the electron-rich quinoline (B57606) ring and the guanidine (B92328) group, while the LUMO is distributed over the aromatic system. Analysis of these frontier orbitals helps in predicting the sites susceptible to nucleophilic and electrophilic attack. irjweb.com

The Molecular Electrostatic Potential (MESP) provides a visual representation of the charge distribution around a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. core.ac.ukchemrxiv.org This is invaluable for understanding non-covalent interactions, such as hydrogen bonding and stacking interactions. rsc.orgnih.gov In this compound, the nitrogen atoms of the quinoline ring and the guanidine moiety are expected to be regions of negative electrostatic potential, making them potential hydrogen bond acceptors. Conversely, the hydrogen atoms of the guanidine group would exhibit positive potential, acting as hydrogen bond donors. Theoretical investigations using DFT at levels like B3LYP/6-31G* can be used to calculate and visualize the MESP. mdpi.com

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Note: The values in this table are representative and would be determined through specific DFT calculations.

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis of this compound involves identifying the stable arrangements of its atoms in space. This is achieved by exploring the potential energy surface of the molecule.

Geometry optimization is a fundamental computational procedure used to find the lowest energy conformation of a molecule. pjbmb.org.pk For this compound, this process would involve calculating the forces on each atom and adjusting their positions until a minimum energy structure is reached. This is often performed using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G* or 6-311++G**). scirp.org The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles. mdpi.com The rotational barrier around the bond connecting the guanidine group to the quinoline ring is a critical parameter that can be determined through these calculations, revealing the flexibility of the molecule. researchgate.net

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interaction of a small molecule (ligand) with a biological macromolecule (target), such as a protein or nucleic acid. nih.govdoi.orgscispace.com

Molecular docking predicts the preferred orientation of a ligand when it binds to a target molecule to form a stable complex. irbbarcelona.org This methodology is crucial for understanding the structural basis of a compound's biological activity. blopig.comnih.govdiphyx.com For this compound, docking studies would involve placing the molecule into the active site of a target protein and evaluating various binding poses based on a scoring function.

The analysis of the docked poses reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, which contribute to the binding affinity. researchgate.net The guanidinium (B1211019) group, being protonated at physiological pH, is a potent former of hydrogen bonds and salt bridges with acidic residues like aspartate and glutamate (B1630785) in a protein's active site. The quinoline ring can participate in pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

A thorough understanding of the target's active site is essential for effective drug design. nih.govnih.gov Computational tools can be used to characterize the geometry, volume, and physicochemical properties of the binding pocket. This analysis helps in identifying key residues that are crucial for ligand recognition and binding.

For a hypothetical target of this compound, the binding pocket would be analyzed to identify regions that are complementary to the ligand's shape and electronic properties. This includes identifying hydrophobic pockets that can accommodate the quinoline ring and regions with hydrogen bond donors and acceptors that can interact with the guanidine moiety. rsc.org

Hybrid QM/MM simulations offer a sophisticated approach to studying chemical reactions and interactions in large biological systems. nih.govcecam.orgnih.gov In this method, a small, chemically active region of the system (e.g., the ligand and key active site residues) is treated with a high-level quantum mechanics (QM) method, while the rest of the system (the bulk of the protein and solvent) is described by a more computationally efficient molecular mechanics (MM) force field. researchgate.netmpg.de

This approach combines the accuracy of QM for the reactive part with the speed of MM for the environment, making it feasible to model enzymatic reactions or ligand binding events with high accuracy. researchgate.net For the this compound system, a QM/MM simulation could be employed to study the details of its binding to a target protein, including charge transfer and polarization effects that are not captured by classical MM force fields.

In Silico Screening and Virtual Library Design

In silico screening involves the computational evaluation of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target and exhibit desired therapeutic effects. This process is often followed by the design of virtual libraries, where new molecules are created based on the structural information gleaned from initial screening hits.

The design and screening of novel quinoline derivatives often begins with the creation of a focused library of compounds. nih.gov Modifications can be targeted at specific positions on the quinoline nucleus to explore the structure-activity relationship (SAR). For example, in the development of potential antibacterial agents, substitutions were assessed at the N4 and O6 positions of the quinoline scaffold. nih.gov

A common workflow for in silico screening involves several steps:

Library Design: A virtual library of derivatives is designed based on a core scaffold, such as quinoline. For instance, a study designed 21 quinolone derivatives by modifying the C5 position of the nucleus. researchgate.net

Preliminary Screening: The designed compounds undergo initial filtering based on fundamental drug-like properties. This often involves applying rules like Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability. researchgate.netnih.gov Computational tools like Data Warrior are used for preliminary toxicity prediction at this stage. researchgate.net

Molecular Docking: Compounds that pass the initial screening are then subjected to molecular docking simulations. This technique predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. researchgate.netresearchgate.net For example, quinoline derivatives have been docked against the active site of the HIV reverse transcriptase enzyme to predict their inhibitory potential. researchgate.netnih.gov In one study, a designed quinolone derivative, C15, showed a strong binding affinity of -20.1599 kcal/mol to the gyrase protein of S. aureus. researchgate.net

Structure-Activity Relationship (SAR) Analysis: Techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and Comparative Molecular Field Analysis (CoMFA) are employed to understand how structural modifications affect biological activity. mdpi.com By analyzing the contour maps generated from these models, researchers can identify which structural features are beneficial for activity, guiding the design of new, more potent compounds. mdpi.com

These computational screening funnels enable the efficient identification of lead compounds from vast virtual libraries for further experimental validation. For instance, a study targeting Factor Xa inhibitors designed 26 novel quinoline-4-one derivatives and screened them computationally, identifying two compounds (Q23 and Q26) with excellent predicted inhibitory activity. asianjpr.com

Prediction of Pharmacokinetic and Pharmacodynamic Relevant Parameters (excluding clinical)

Beyond identifying potential bioactivity, computational models are critical for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. frontiersin.org Early prediction of these pharmacokinetic parameters helps to reduce the high failure rate of drug candidates in later stages of development. frontiersin.org

Various in silico tools and web-based platforms, such as SwissADME, ProTox-II, and pkCSM, are used to calculate these parameters. researchgate.netmdpi.com For quinoline derivatives, these predictions provide a comprehensive profile of their drug-likeness and potential in vivo behavior.

Key pharmacokinetic parameters predicted computationally include:

Absorption: Parameters like human intestinal absorption (HIA), Caco-2 cell permeability, and water solubility are predicted to assess the potential for oral absorption. mdpi.comresearchgate.net For example, certain ferrocene-based quinoline-guanidine hybrids were predicted to have high gastrointestinal (GI) absorption, favoring an oral administration route. researchgate.net

Distribution: The ability of a compound to distribute throughout the body is estimated by predicting its permeability across the blood-brain barrier (logBB) and its penetration into the central nervous system (logPS). mdpi.com Many quinoline-1,4-quinone hybrids, for instance, were predicted to be non-neurotoxic based on these parameters. mdpi.com

Metabolism: While complex, some aspects of metabolism, such as whether a compound is a substrate or inhibitor of Cytochrome P450 (CYP) enzymes, can be predicted. One quinoline-guanidine hybrid was predicted to be a P-glycoprotein (P-gp) substrate. researchgate.net

Toxicity: A range of toxicological endpoints can be predicted, including carcinogenicity, mutagenicity, immunotoxicity, and hepatotoxicity. researchgate.net

The following table summarizes representative in silico ADMET predictions for different classes of quinoline derivatives, illustrating the type of data generated in computational studies.

| Parameter | Predicted Value/Classification | Compound Class Reference | Significance |

| Absorption | |||

| Human Intestinal Absorption (HIA) | High (>97%) | Quinoline-1,4-quinone hybrids mdpi.com | Indicates good absorption from the gut. |

| GI Absorption | High | Ferrocene-based quinoline-guanidine hybrids researchgate.net | Predicts suitability for oral administration. |

| Caco-2 Permeability (logPapp) | 1.059 - 1.240 | Quinoline-1,4-quinone hybrids mdpi.com | Models permeability across the intestinal wall. |

| Water Solubility | Moderate | Ferrocene-based quinoline-guanidine hybrids researchgate.net | Affects dissolution and absorption. |

| Distribution | |||

| Blood-Brain Barrier (logBB) | -0.673 to -0.915 | Quinoline-1,4-quinone hybrids mdpi.com | Predicts potential for CNS side effects or therapeutic action. |

| CNS Penetration (logPS) | -2.047 to -2.889 | Quinoline-1,4-quinone hybrids mdpi.com | Indicates limited penetration into the central nervous system. |

| Metabolism | |||

| P-gp Substrate | Yes | Ferrocene-based quinoline-guanidine hybrids researchgate.net | Influences drug efflux and distribution. |

| Toxicity | |||

| Carcinogenicity | Negative | Quinolone derivative C15 researchgate.net | Predicts lack of cancer-causing potential. |

| Mutagenicity | Negative | Quinolone derivative C15 researchgate.net | Predicts lack of potential to cause genetic mutations. |

| Hepatotoxicity | 51% chance | Quinolone derivative C15 researchgate.net | Flags potential for liver toxicity. |

| Drug-Likeness | |||

| Lipinski's Rule of Five | Pass | Quinolone derivatives researchgate.net | Indicates favorable properties for an orally active drug. |

| Bioavailability Score | High | Quinolone derivative C15 researchgate.net | An overall score predicting the likelihood of the compound being bioavailable. |

Biological Target Identification and Mechanistic Elucidation in Vitro and in Silico Approaches

Methodologies for Target Identification

Several advanced methodologies are available to identify the biological targets of small molecules like 1-Quinolin-5-ylguanidine. These approaches can reveal both primary targets and potential off-target interactions within a complex biological system.

Chemical proteomics is a powerful strategy for the unbiased identification of small molecule-protein interactions directly in a biological context. nih.govnih.gov These methods can be broadly categorized as probe-based and non-probe-based. In probe-based approaches, the compound of interest is modified with a reactive group and an enrichment handle (like biotin) to capture its binding partners from cell lysates or living cells. nih.gov The captured proteins are then identified using mass spectrometry. nih.gov

Quantitative proteomics techniques, such as Isotope-Coded Affinity Tags (ICAT) or Tandem Mass Tags (TMT), can be integrated to differentiate specific interactors from non-specific background binding, thereby increasing the accuracy of target identification. nih.govmdpi.com These approaches provide a comprehensive profile of the proteins that physically interact with the compound, offering direct insights into its potential targets. nih.gov

Gene expression profiling offers an indirect but highly informative method for hypothesizing a compound's mechanism of action by comparing its transcriptional signature to a reference database. univr.it The Connectivity Map (CMap) is a prominent example of such a resource, containing a large collection of gene-expression profiles from human cell lines treated with thousands of small molecules and genetic perturbations. univr.itbroadinstitute.org

The underlying principle is that compounds with similar biological effects, such as a shared mechanism of action, will induce similar changes in gene expression. nih.gov By treating a cell line with a compound like this compound and profiling the resulting changes in gene expression, researchers can query the CMap database. nih.gov A high correlation score with the signature of a known drug or genetic perturbation can suggest a similar mechanism or pathway engagement, thereby generating testable hypotheses about the compound's targets. nih.gov The development of high-throughput, low-cost methods like the L1000 platform has enabled a massive expansion of this resource, making it a valuable tool in modern drug discovery. nih.gov

Chemical probes are essential tools for validating and quantifying the interaction between a drug and its target in a physiological setting. nih.gov These strategies often involve creating a molecular probe derived from the compound of interest. An ideal probe retains the parent molecule's potency and selectivity but is modified with a reporter tag (e.g., a fluorophore or biotin) or a photoreactive group for covalent cross-linking. nih.govresearchgate.net

Affinity-based protein profiling (ABPP) is a key technique that uses these probes to "pull down" target proteins from complex mixtures for identification by mass spectrometry. researchgate.net A competitive ABPP approach can also be used, where cells are pre-treated with the unlabeled parent compound. A subsequent reduction in the signal from a broad-spectrum probe for a particular protein indicates that the compound has engaged that target. nih.gov These methods are critical for confirming direct target engagement in intact cells and can provide valuable information on both on-target and off-target activities. nih.govnih.gov

In Vitro Receptor Binding and Functional Assays

Following target identification, in vitro assays are performed to characterize the nature and functional consequences of the compound-target interaction.

The P2X7 receptor, an ATP-gated ion channel, is a significant pharmacological target, and compounds based on the quinoline (B57606) guanidine (B92328) scaffold have been investigated for their activity at this receptor. A tritiated radioligand, [3H]2-cyano-1-[(1S)-1-phenylethyl]-3-quinolin-5-ylguanidine, known as [3H]A-804598, was developed as a potent and selective antagonist for P2X7 receptors. nih.gov

Binding studies using this radioligand with membranes from cells expressing the rat P2X7 receptor demonstrated a single high-affinity binding site. Functional assays confirmed its antagonist activity, showing its ability to block agonist-stimulated events. nih.gov The compound displayed nearly equivalent high affinity across rat, mouse, and human P2X7 receptors, making it a valuable tool for studying this receptor. nih.gov The binding affinity and inhibitory potency highlight the potential of the this compound scaffold in targeting this receptor. nih.gov Allosteric antagonists for the P2X7 receptor have been shown to bind to distinct sites on the receptor, suggesting multiple modes of inhibition are possible. nih.gov

| Parameter | Species | Value (nM) | Reference |

|---|---|---|---|

| IC50 | Rat | 10 | nih.gov |

| IC50 | Mouse | 9 | nih.gov |

| IC50 | Human | 11 | nih.gov |

| Kd (Binding Affinity) | Rat | 2.4 | nih.gov |

The quinoline core structure is present in various compounds designed to modulate enzyme activity. For instance, a series of quinoline derivatives have been synthesized and evaluated as potent inhibitors of Phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP). nih.gov

In one study, several synthesized quinoline derivatives demonstrated highly potent inhibition of PDE5 in in vitro enzymatic assays, with IC50 values in the low nanomolar and even sub-nanomolar range. The most potent compound, referred to as 7a in the study, showed exceptional potency and high selectivity against other PDE families. nih.gov While these compounds are not guanidine derivatives, their activity demonstrates the utility of the quinoline scaffold in designing potent enzyme inhibitors. nih.gov

| Compound | PDE5 IC50 (nM) | Reference |

|---|---|---|

| 7a | 0.27 | nih.gov |

| 7b | 0.31 | nih.gov |

| 7f | 0.98 | nih.gov |

| Sildenafil | 3.50 | nih.gov |

| Vardenafil | 0.70 | nih.gov |

| Tadalafil | 1.80 | nih.gov |

Scientific Article on this compound: Data Not Available

Following a comprehensive search of available scientific literature, it has been determined that there is currently no specific published research data for the chemical compound "this compound" pertaining to the detailed biological and molecular investigations outlined in the requested article structure.

Searches were conducted to identify studies on the cellular permeability, efflux pump inhibition, and mitochondrial function of this compound. Furthermore, inquiries were made to find research elucidating its molecular pathways of action, identifying related biomarkers, and detailing in vitro target validation methodologies.

The search results did not yield any specific experimental data, detailed research findings, or data tables for this compound. While there is a body of research on related compounds, such as other quinoline derivatives and various guanidine-containing molecules, the explicit instructions to focus solely on this compound prevent the inclusion of such information. General discussions on quinoline derivatives have explored their potential as inhibitors of bacterial efflux pumps. nih.govnih.govbiorxiv.orgmdpi.com Similarly, studies on certain guanide and biguanide compounds have investigated their effects on mitochondrial respiration, including the inhibition of the electron transport chain. nih.govnih.gov However, none of these studies specifically name or provide data for this compound.

The concepts of cellular permeability assays, such as those using Caco-2 cell monolayers, are well-established methods for predicting drug absorption. researchgate.netnih.govspringernature.com Likewise, methodologies for identifying biomarkers of target engagement and for in vitro target validation are critical components of drug discovery and development. nih.govnuvisan.comnih.govnih.govnuvisan.com

Without specific studies on this compound, it is not possible to provide scientifically accurate and detailed content for the requested sections and subsections. The generation of an article with the required level of specificity and data-driven insights is contingent on the availability of dedicated research on this particular compound.

Therefore, the requested article focusing solely on the chemical compound “this compound” cannot be generated at this time due to the absence of relevant scientific data in the public domain.

Chemical Derivatization and Scaffold Modification for Advanced Research Applications

Synthetic Derivatization for Enhanced Research Utility

The functionalization of the 1-quinolin-5-ylguanidine structure with reporter tags is a key strategy for creating probes to study its biological targets. These tags allow for the visualization and quantification of molecular interactions in complex biological systems.

Radioligands: A prominent example of derivatization is the development of radioligands for receptor binding assays. The compound A-804598, a potent and selective P2X7 receptor antagonist based on a 2-cyano-3-quinolin-5-ylguanidine core, was tritiated to create [3H]A-804598. axonmedchem.comnih.gov This high-affinity antagonist radioligand ([Kd]=2.4 nM) specifically labels rat P2X7 receptors, making it an invaluable tool for autoradiographic localization of these receptors in tissues like the brain and spinal cord. axonmedchem.comnih.gov The development of such radiolabeled probes is considered a 'gold standard' for drug discovery and is crucial for in vitro and ex vivo evaluations, including competition binding assays and autoradiography (AUR). iu.edu

Fluorescent Probes: While specific fluorescent probes of this compound are not extensively documented in the reviewed literature, the quinoline (B57606) moiety itself is a well-known fluorophore used in the design of various sensors. nih.govrsc.org Researchers have successfully developed quinoline-based fluorescent probes for detecting reactive species like hypochlorous acid in biological models. rsc.org These probes leverage the inherent fluorescence of the quinoline ring, which can be modulated by chemical reactions with the analyte. rsc.orgthermofisher.com The general principle involves attaching a reactive group to the quinoline fluorophore; a reaction with the target molecule alters the electronic properties of the system, leading to a detectable change in fluorescence emission. nih.govthermofisher.com This established methodology suggests a clear path for creating fluorescent probes from this compound to visualize its distribution in cells or its interaction with binding partners. nih.govsigmaaldrich.com

| Reporter Tag Type | Example Compound | Application | Source(s) |

| Radioligand | [3H]A-804598 | P2X7 receptor binding assays and autoradiography | axonmedchem.comnih.goviu.eduepa.gov |

| Fluorescent Probe | HQ (Quinoline-based HOCl probe) | Detection of hypochlorous acid in biological systems | rsc.org |

| Fluorescent Probe | DQ1 and DQ2 (7-(diethylamino)quinolin-2(1H)-one derivatives) | Indicator displacement assays | nih.gov |

Direct analysis of guanidino compounds by methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be challenging due to their physicochemical properties. Chemical derivatization is a frequently employed strategy to enhance detectability by improving separation and ionization efficiency. researchgate.netddtjournal.com

Several methods have been established for the derivatization of guanidines in biological and environmental samples. nih.gov A common approach involves pre-column derivatization with reagents that introduce a readily ionizable or fluorescent moiety. researchgate.netresearchgate.net

Benzoin Derivatization: Guanidine (B92328) and related compounds can be derivatized with benzoin. This reaction converts the guanidino group into a fluorescent derivative that can be separated by reversed-phase liquid chromatography and detected with high sensitivity. researchgate.net This method has been adapted for LC-MS analysis to sensitively and selectively quantify guanidine in various matrices, achieving a lower limit of quantification of 50 nM. researchgate.netnih.gov

Ninhydrin Derivatization: Ninhydrin is another reagent used for the pre-column derivatization of guanidino compounds, leading to fluorescent products suitable for HPLC with fluorescence detection. researchgate.net

Other Reagents: Other derivatizing agents for guanidino compounds include isovaleroylacetone and ethyl chloroformate for gas chromatography (GC) analysis, and reagents like picolynic acid or dansyl chloride, which are used to improve ionization efficiency in LC/ESI-MS/MS for other functional groups. ddtjournal.comnih.gov

These established derivatization techniques for the guanidino group could be applied to this compound to facilitate its robust quantification in complex samples during preclinical research.

| Derivatization Reagent | Analytical Technique | Purpose | Source(s) |

| Benzoin | HPLC-Fluorescence, LC-MS | Forms fluorescent derivatives for sensitive detection | researchgate.netnih.gov |

| Ninhydrin | HPLC-Fluorescence | Forms fluorescent derivatives for sensitive detection | researchgate.net |

| Isovaleroylacetone / Ethyl Chloroformate | Gas Chromatography (GC) | Forms volatile derivatives for GC analysis | nih.gov |

Hybridization with Other Bioactive Scaffolds

Molecular hybridization involves combining two or more pharmacophores to create a new chemical entity with potentially enhanced or synergistic activity. e-century.us The quinoline-guanidine structure has been successfully conjugated with other heterocyclic systems to explore new chemical space and biological activities.

The fusion of the quinoline-guanidine scaffold with heterocycles like indole, pyrimidine (B1678525), and pyrazole (B372694) has yielded novel hybrid compounds with significant research interest. nih.govnih.govnih.gov

Indole Conjugates: An efficient, high-yield synthesis has been developed for guanidine derivatives of indolo[2,3-b]quinoline. nih.govresearchgate.net In this process, an amino derivative of indolo[2,3-b]quinoline is reacted with N,N′-di-Boc-N′′-triflylguanidine, a common guanylating agent, followed by deprotection to yield the final guanidine-indole hybrid. nih.govresearchgate.net These conjugates are of interest for their potential interactions with DNA and their selective cytotoxic properties. nih.govnih.gov

Pyrimidine Conjugates: Novel quinoline-pyrimidine hybrids have been synthesized by reacting α,β-unsaturated ketones of 3-acetyl-4-hydroxy-N-methylquinolin-2-one with guanidine hydrochloride. nih.govresearchgate.net In this reaction, the guanidine acts as a building block, undergoing cyclization to form the 2-aminopyrimidine (B69317) ring, which is directly linked to the quinoline core. nih.govbohrium.com

Pyrazole Conjugates: The synthesis of quinoline derivatives bearing a pyrazole moiety has also been explored. nih.gov One synthetic route involves the reaction of 2-hydrazinylquinoline with various precursors to construct the pyrazole ring, demonstrating the versatility of the quinoline scaffold in creating complex heterocyclic hybrids. nih.gov Another strategy involves linking pre-formed pyrazole and quinoline scaffolds. e-century.usresearchgate.net

| Hybrid Scaffold | Synthetic Precursors | Key Reagents/Conditions | Resulting Heterocycle | Source(s) |

| Quinoline-Indole | Amino-indolo[2,3-b]quinoline | N,N′-di-Boc-N′′-triflylguanidine, DIPEA, TFA | Fused Indolo[2,3-b]quinoline-guanidine | nih.govresearchgate.net |

| Quinoline-Pyrimidine | α,β-unsaturated quinolinone, Guanidine hydrochloride | Piperidine (catalyst), Cyclization | 2-Aminopyrimidine linked to quinoline | nih.govresearchgate.net |

| Quinoline-Pyrazole | 2-Hydrazinylquinoline, Dithioacetal/Arylidene derivatives | Cyclization | Pyrazole linked to quinoline | nih.gov |

Exploration of Bioisosteric Replacements for the Guanidine Moiety (e.g., Oxadiazole Bioisosteres)

One promising class of bioisosteres for guanidines and amides are five-membered heterocycles, such as oxadiazoles. mdpi.comscielo.br

Oxadiazole Bioisosteres: The 1,3,4-oxadiazole (B1194373) ring, for instance, can act as a bioisosteric replacement for amide or ester groups and is noted for its chemical stability. scielo.br It is an electron-withdrawing heterocycle that can participate in hydrogen bonding as an acceptor. nih.govscielo.br The spatial geometry of an oxadiazole is similar to that of a guanidine group, potentially allowing it to engage in similar binding interactions with a biological target. scielo.br For example, in inhibitors of HCV NS5B polymerase, a 1,2,4-oxadiazole (B8745197) was shown to form a critical hydrogen bond with the protein backbone, an interaction often mediated by guanidino groups. nih.gov Replacing the guanidine in this compound with an oxadiazole could reduce the compound's basicity while preserving its ability to act as a hydrogen bond acceptor, potentially improving its pharmacokinetic profile.

Other Bioisosteres: Other functional groups have also been explored as guanidine bioisosteres. For example, amidinohydrazones have been successfully used to replace a guanidino group in a series of thrombin inhibitors, leading to improved oral bioavailability. beta-sheet.org This replacement was designed to lower the pKa while maintaining key hydrogen-bonding interactions. beta-sheet.org Similarly, 2-aminoquinazoline (B112073) and 2-aminoquinoline (B145021) have been investigated as bioisosteres of a phenylurea scaffold. jst.go.jp

The exploration of such bioisosteric replacements for the guanidine moiety in the this compound structure represents a rational approach to fine-tuning the molecule's properties for advanced research and therapeutic development. drugdesign.org

Future Perspectives and Emerging Research Avenues

Development of Novel Sustainable Synthetic Routes for Quinoline-Guanidines

Traditional synthetic methods for quinoline (B57606) derivatives often require expensive starting materials and high temperatures. researchgate.net The future of quinoline-guanidine synthesis lies in the development of environmentally friendly and efficient protocols. Modern synthetic chemistry is increasingly focused on "green" principles, which can be applied to the production of 1-Quinolin-5-ylguanidine and its analogues.

Key strategies in this area include:

Catalytic C–H Bond Activation: This approach allows for the direct functionalization of C-H bonds, reducing the need for pre-functionalized starting materials and minimizing waste. mdpi.com

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly shorten reaction times and improve yields, offering a more energy-efficient alternative to conventional heating. researchgate.netmdpi.com For instance, the Friedländer synthesis of quinolines has been successfully performed in ethanol (B145695) under microwave conditions using a reusable solid acid catalyst. mdpi.com

Reusable Catalysts: The development and application of recyclable catalysts, such as the acidic ionic liquid [Et3NH]HSO4, align with green chemistry principles by reducing catalyst waste and cost. researchgate.net

Optimized Guanidinylation Reagents: Research into more efficient guanidinylation reagents is crucial. For example, the use of N,N′-di-Boc-N′′-triflylguanidine has enabled high-yield, gram-scale synthesis of certain indolo[2,3-b]quinoline guanidine (B92328) derivatives, a process that could be adapted for other quinoline cores. nih.gov

Future research will likely focus on combining these strategies to create scalable, cost-effective, and sustainable manufacturing processes for this promising class of compounds.

Integration of Advanced Computational Approaches for Structure-Based Design and Lead Optimization

Computational tools are becoming indispensable in modern drug discovery, offering a rational approach to designing and optimizing new therapeutic agents while reducing time and cost. nih.gov For quinoline-guanidine compounds, these in-silico methods are pivotal for exploring their therapeutic potential.

Emerging computational strategies include:

3D-Quantitative Structure-Activity Relationship (3D-QSAR): Techniques like Comparative Molecular Field Analysis (CoMFA) are used to build models that correlate the three-dimensional properties of molecules with their biological activity. nih.govresearchgate.net Such models can predict the activity of novel designed compounds and identify key structural regions for modification to enhance potency. nih.govresearchgate.net

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target, helping to understand drug-receptor interactions and binding affinity. nih.govresearchgate.net For quinoline derivatives, docking studies have been used to explore interactions with targets like HIV reverse transcriptase and the colchicine (B1669291) binding site of tubulin. nih.govresearchgate.net

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. mdpi.com A validated pharmacophore model for quinoline-guanidines can be used to screen large virtual databases for new hits with similar properties.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of a ligand-receptor complex over time, helping to assess the stability of the interaction and refine the binding mode predicted by docking studies. nih.gov

By integrating these computational approaches, researchers can design novel this compound derivatives with improved potency, selectivity, and pharmacokinetic profiles.

Discovery of Undiscovered Biological Targets and Mechanisms for Quinoline-Guanidine Compounds

While the quinoline scaffold is present in drugs targeting a wide range of biological systems, the specific targets and mechanisms for many quinoline-guanidine compounds remain an active area of investigation. nih.govnih.gov The unique combination of the planar quinoline ring and the highly basic guanidinium (B1211019) group suggests the potential for novel biological interactions.

Future research directions aim to:

Identify Novel Protein Targets: Quinoline derivatives are known to modulate the activity of kinases like c-Met, EGF, and VEGF receptors, which are crucial in carcinogenic pathways. nih.gov The guanidine moiety could confer novel binding modes or target specificities within this class of enzymes or others.

Explore DNA and RNA Interactions: The guanidine group's ability to interact with phosphate (B84403) backbones makes nucleic acids a primary area of interest. nih.gov While interactions with the DNA minor groove are known, the potential for targeting specific DNA or RNA structures, such as G-quadruplexes, is an exciting prospect.

Uncover Unique Mechanisms of Action: Studies on indolo[2,3-b]quinoline guanidine derivatives have shown extremely high selectivity against cancer cells compared to normal cells, suggesting a potentially new and unique molecular mechanism of action that warrants further exploration. nih.gov

Investigate Anti-parasitic Mechanisms: Quinoline-containing drugs are mainstays in antimalarial therapy, primarily acting by interfering with heme detoxification in the parasite's food vacuole. nih.govhuji.ac.ilresearchgate.net The addition of a guanidine group could modulate this activity or introduce new mechanisms to overcome drug resistance.

The application of chemoproteomics, genetic screening, and other advanced biochemical techniques will be crucial in identifying the direct binding partners and downstream biological effects of this compound.